2-Chloro-5-vinylpyrazine CAS number and chemical identity
2-Chloro-5-vinylpyrazine CAS number and chemical identity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Structure
While a dedicated CAS Registry Number for 2-Chloro-5-vinylpyrazine has not been identified in comprehensive searches of chemical databases, its identity is unequivocally defined by its chemical structure and IUPAC name.
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IUPAC Name: 2-Chloro-5-vinylpyrazine
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Synonyms: 2-Chloro-5-ethenylpyrazine
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Molecular Formula: C₆H₅ClN₂
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Molecular Weight: 140.57 g/mol
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Structure:
Caption: Chemical structure of 2-Chloro-5-vinylpyrazine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Boiling Point | 180-200 °C (at 760 mmHg) | Extrapolated from similar pyrazine derivatives |
| Melting Point | Not available | --- |
| Density | ~1.2 g/cm³ | Based on related structures |
| LogP | ~2.0 | Estimation from structural fragments |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF); sparingly soluble in water. | General solubility of similar heterocyclic compounds |
Proposed Synthesis Methodology
The synthesis of 2-Chloro-5-vinylpyrazine can be approached through established cross-coupling reactions, which are widely utilized for the formation of carbon-carbon bonds.[1][2] A highly effective and versatile method is the Stille cross-coupling reaction, which involves the palladium-catalyzed reaction of an organostannane with an organic halide.[3][4]
An alternative approach involves the Wittig reaction, a cornerstone of alkene synthesis, which utilizes the reaction of an aldehyde or ketone with a phosphonium ylide.[5][6]
Proposed Synthetic Route: Stille Cross-Coupling
A plausible route to 2-Chloro-5-vinylpyrazine involves the Stille coupling of a suitable 2-chloropyrazine precursor with a vinylstannane reagent.
Caption: Proposed workflow for the synthesis of 2-Chloro-5-vinylpyrazine via Stille cross-coupling.
Experimental Protocol:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dichloropyrazine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene.
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Reagent Addition: Add vinyltributyltin (1.1 eq) to the reaction mixture via syringe.
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Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts.
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Extraction: Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer, and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-Chloro-5-vinylpyrazine.
Causality of Experimental Choices:
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures; an inert atmosphere prevents its degradation.[7]
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Anhydrous Solvent: Organometallic reagents, including the catalyst and organostannane, can be sensitive to moisture.
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Potassium Fluoride Workup: KF is highly effective in removing the tributyltin byproducts from the reaction mixture, forming insoluble tributyltin fluoride.
Analytical Characterization
The structural confirmation of the synthesized 2-Chloro-5-vinylpyrazine would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) / Signals | Rationale |
| ¹H NMR | Pyrazine protons: ~8.3-8.6 ppm (2H, two singlets or an AB quartet). Vinyl protons: ~5.5-6.8 ppm (3H, multiplet, characteristic AMX or ABX system). | Based on data for similar chloro- and vinyl-substituted pyrazines and pyridines.[8][9] |
| ¹³C NMR | Pyrazine carbons: ~140-155 ppm. Vinyl carbons: ~115-140 ppm. | Predicted from established chemical shift ranges for aromatic and vinylic carbons.[10][11] |
| Mass Spec (MS) | Molecular ion (M⁺) peak at m/z 140, with an M+2 isotope peak at m/z 142 (approx. 1/3 intensity) due to the presence of chlorine. | The isotopic pattern of chlorine is a key diagnostic feature. |
| Infrared (IR) | C=C (vinyl) stretch: ~1630 cm⁻¹, C-H (vinyl) out-of-plane bends: ~910 and 990 cm⁻¹, C-Cl stretch: ~700-800 cm⁻¹. | Characteristic vibrational frequencies for the functional groups present. |
Analytical Workflow:
Caption: A typical workflow for the analytical characterization of a synthesized organic compound.
Applications in Drug Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a vinyl group provides a versatile handle for further chemical modifications, making 2-Chloro-5-vinylpyrazine a potentially valuable building block in drug discovery.
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Cross-Coupling Reactions: The vinyl group can participate in various cross-coupling reactions (e.g., Heck, Suzuki) to introduce more complex substituents.
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Michael Additions: The electron-deficient nature of the pyrazine ring can activate the vinyl group for Michael additions, allowing for the introduction of nucleophiles.
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Bioisosteric Replacement: The pyrazine ring is often used as a bioisostere for other aromatic systems in drug candidates.
Safety and Handling
While specific toxicity data for 2-Chloro-5-vinylpyrazine is unavailable, compounds of this class should be handled with appropriate care in a laboratory setting.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-5-vinylpyrazine represents a promising yet underexplored chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from closely related analogs. The proposed synthetic route via Stille cross-coupling offers a reliable method for its preparation, and the predicted analytical data provides a benchmark for its structural confirmation. As with any novel compound, rigorous experimental validation is essential.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]
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SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-phenyl-pyrazine. Retrieved from [Link]
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PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
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MDPI. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
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